Aurein 2.6

Antimicrobial Peptide Minimum Inhibitory Concentration (MIC) Gram-Positive Selectivity

Standard antimicrobial peptides often exhibit variable potency and undefined haemolytic profiles, complicating SAR benchmarking. Aurein 2.6 is a well-characterized, 16-residue amidated AMP providing a solution: • Defined MICs (25-30 µM) against S. aureus & S. epidermidis - 2-3x more potent than aurein 3.1 • Available as native or PEGylated form (haemolysis ≤3%, RTI improved 3-6x) • C-terminal amidation (C₇₇H₁₃₃N₁₉O₁₉, MW 1629.00 Da) for membrane interaction studies • Immediate shipment from ISO-managed inventory

Molecular Formula C77H133N19O19
Molecular Weight 1629.0 g/mol
Cat. No. B12370154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 2.6
Molecular FormulaC77H133N19O19
Molecular Weight1629.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C77H133N19O19/c1-16-44(12)62(73(111)82-37-57(99)86-55(39-97)72(110)89-51(65(81)103)32-40(4)5)95-75(113)60(42(8)9)92-58(100)38-83-74(112)63(45(13)17-2)96-76(114)61(43(10)11)93-68(106)50(29-23-25-31-79)88-67(105)49(28-22-24-30-78)87-66(104)47(15)84-77(115)64(46(14)18-3)94-71(109)54(35-59(101)102)91-70(108)53(34-48-26-20-19-21-27-48)90-69(107)52(33-41(6)7)85-56(98)36-80/h19-21,26-27,40-47,49-55,60-64,97H,16-18,22-25,28-39,78-80H2,1-15H3,(H2,81,103)(H,82,111)(H,83,112)(H,84,115)(H,85,98)(H,86,99)(H,87,104)(H,88,105)(H,89,110)(H,90,107)(H,91,108)(H,92,100)(H,93,106)(H,94,109)(H,95,113)(H,96,114)(H,101,102)/t44-,45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-,64-/m0/s1
InChIKeyYQOPYHDKGJJOGY-NYQNZTSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 2.6 – Gram-Positive Selective AMP


Aurein 2.6 is a 16-residue, C-terminally amidated antimicrobial peptide (AMP) originally isolated from the granular dorsal gland secretions of the Australian bell frogs Litoria aurea and Litoria raniformis [1]. It belongs to the aurein family, a group of amphiphilic, α-helical host-defence peptides that exert rapid bactericidal activity primarily via membrane disruption [2]. Aurein 2.6 is distinguished by its preferential potency against Gram-positive bacteria, with reported minimum inhibitory concentrations (MICs) in the range of 25–30 µM for key strains including S. aureus and S. epidermidis [3]. Its molecular formula is C₇₇H₁₃₃N₁₉O₁₉ (MW 1629.00 Da), and its sequence is GLFDIAKKVIGVIGSL-NH₂ .

Research Area
Gram-positive selective antimicrobial peptide screening and mechanism studies
Selection Rationale
Isoform-specific potency profile against S. aureus and S. epidermidis for structure-activity comparison
Use Context
AMP membrane disruption research, biophysical cooperativity assays, and formulation screening

Why Aurein 2.6 Cannot Be Substituted


The aurein peptide family exhibits significant sequence-dependent variation in antibacterial specificity, potency, and haemolytic liability, making generic interchange unreliable. For example, while aurein 3.1 shares the same Gram-positive tropism, it is approximately twofold to threefold less potent than aurein 2.6 against clinically relevant staphylococci . Even within the aurein 2 subfamily, single-residue substitutions alter cooperativity and membrane penetration dynamics, as demonstrated by molecular dynamics simulations comparing aurein 2.5-COOH, 2.6-COOH, and 3.1-COOH [1]. Furthermore, the therapeutic window of native aureins can be modulated by chemical modifications such as C-terminal PEGylation, which reduces haemolysis from ~10% to ≤3% while improving relative therapeutic indices (RTIs) by approximately three- to sixfold, effects that are not uniform across all aurein isoforms [2]. These data underscore that procurement decisions should be guided by isoform-specific performance data rather than class-level assumptions.

Aurein Isoform Potency Difference
Aurein 3.1 exhibits markedly higher MIC values against key Gram-positive strains compared to aurein 2.6; direct substitution may shift dose-response interpretations and screening outcomes.
PEGylation Effects Are Isoform-Specific
Selectivity-window improvements observed for PEGylated aurein 2.6 may not replicate with PEGylated aurein 2.1 or 3.1; performance cannot be assumed across the aurein family.
C-Terminal Form Mismatch
Non-amidated (free acid) aurein 2.6 exhibits altered membrane-interaction dynamics; verify the product matches the native amidated form (-NH₂) to ensure expected biophysical behavior.

Aurein 2.6 vs Analogs: Quantitative Evidence


Higher Potency Than Aurein 3.1

Aurein 2.6 demonstrates substantially greater antibacterial potency than aurein 3.1 against a panel of five Gram-positive bacterial strains. Against M. luteus, aurein 2.6 achieves an MIC of 25 µM, whereas aurein 3.1 requires 80 µM—a 3.2-fold difference. Against S. aureus, S. epidermidis, S. mutans, and B. subtilis, aurein 2.6 MICs range from 25 to 30 µM, whereas aurein 3.1 MICs are uniformly 50 µM across these species [1].

Antibacterial MIC Comparison
Head-to-head
Aurein 2.6 MIC = 25–30 µM; aurein 3.1 MIC = 50–80 µM across 5 Gram-positive strains (2.0–3.2× lower MIC).
Supports concentration-response study design and experimental peptide consumption optimization.
Standard MIC assay data reported by Rozek et al. (2000) and PeptideDB.
Antimicrobial Peptide Minimum Inhibitory Concentration (MIC) Gram-Positive Selectivity

PEGylation Enhances Therapeutic Window

C-terminal PEGylation of aurein 2.6 reduces haemolytic activity from circa 10% to 3% or less, while retaining potent Gram-positive antibacterial activity. The resulting relative therapeutic index (RTI) improves by approximately three- to sixfold compared to the native peptide [1]. This effect has been directly measured for aurein 2.6 alongside aurein 2.1 and aurein 3.1 in the same study, confirming that PEGylation enhances the selectivity window of aurein 2.6 [1].

PEGylation Selectivity Window
Reported
Haemolysis reduced from ~10% to ≤3%; relative selectivity index increased 3–6×.
Supports selectivity window evaluation in mammalian cell model contexts.
Human erythrocyte haemolysis assay; Dennison et al. 2022.
Therapeutic Index Haemolysis PEGylation

Higher α-Helical Propensity vs Aurein 2.5-COOH

In the membrane-mimetic solvent trifluoroethanol (TFE), aurein 2.6-COOH and aurein 3.1-COOH adopt more α-helical structure than aurein 2.5-COOH, as quantified by circular dichroism (CD) spectroscopy [1]. Additionally, molecular dynamics simulations reveal that aurein 2.6-COOH and 2.5-COOH form stable hydrophobic aggregates in aqueous solution that facilitate cooperative membrane penetration, a behaviour distinct from the transient aggregation observed for aurein 3.1-COOH [1].

α-Helical Propensity Rank
Class-level
Rank in TFE: aurein 2.6-COOH ≈ 3.1-COOH > 2.5-COOH.
Higher helical propensity correlates with membrane-interaction capacity; guides subfamily selection.
Qualitative ranking from CD spectroscopy and MD simulations (Leite et al. 2014).
α-Helicity Circular Dichroism Membrane Interaction

C-Terminal Amidation Improves Helical Stability

CD spectroscopy and MD simulations comparing aurein 2.6-COOH (free acid) with aurein 2.6-CONH₂ (naturally amidated form) demonstrate that the amidated analogue has a greater propensity to form α-helical structure in the presence of lipid bilayers [1]. Both forms are predominantly random coil in aqueous solution (<30% α-helicity). However, upon interaction with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoserine (DMPS) bilayers, aurein 2.6-CONH₂ forms a stable α-helix oriented horizontally to the plane of the asymmetric interface, while aurein 2.6-COOH destabilises bilayers via angled penetration [1].

Amidation Conformation Effect
Class-level
Amidated (-NH₂) form: stable α-helix, horizontal bilayer orientation; free acid (-COOH): angled penetration.
Natural amidated form critical for membrane-bound conformation; verify product sequence form.
MD simulations in DMPC/DMPS bilayers (Mura et al. 2016).
Amidation α-Helical Structure Lipid Bilayer Penetration

Aurein 2.6 Application Scenarios


SAR Screening for Gram-Positive AMPs

Aurein 2.6's well-characterised MIC profile (25–30 µM against five key Gram-positive species) makes it an ideal reference peptide for SAR campaigns focused on Gram-positive selectivity [1]. Its potency advantage over aurein 3.1 (2- to 3-fold lower MICs) provides a wider assay window for detecting activity modulation by sequence variants or chemical modifications. Researchers screening libraries of synthetic AMP analogs can use aurein 2.6 as a benchmark comparator to establish whether novel sequences exceed the potency of this naturally occurring, host-defence peptide against S. aureus and S. epidermidis.

PEGylated Therapy for MDR S. aureus

PEGylated aurein 2.6 combines potent anti-staphylococcal activity with haemolysis reduced to ≤3% and a relative therapeutic index improved by three- to sixfold [1]. This profile aligns with the WHO's designation of MDR S. aureus as a high-priority target [1]. Preclinical development programmes investigating PEGylated HDPs for systemic or topical anti-infective applications can leverage aurein 2.6 as a lead scaffold, particularly where the balance between membrane-lytic potency and mammalian cell tolerability is a critical selection criterion.

Membrane Biophysics & Mechanism Studies

The cooperative membrane-interaction behaviour of aurein 2.6-COOH—characterised by hydrophobic aggregate formation in solution that promotes cooperative bilayer penetration—is well documented by combined CD spectroscopy and MD simulations [1]. This makes aurein 2.6 a valuable tool for biophysical studies investigating the role of peptide-peptide cooperativity in AMP membrane disruption. Additionally, the distinct bilayer interaction modes of the amidated versus non-amidated forms [2] enable researchers to dissect the contribution of C-terminal charge neutralisation to membrane binding geometry and lytic efficiency.

Dual-Action Anticancer Peptide Discovery

Aurein 2.6 is reported to possess anticancer activity in addition to its antibacterial effects [1]. Given that several aurein peptides (e.g., aurein 1.2 and 3.1) show LC₅₀ values in the 10⁻⁵ to 10⁻⁴ M range against the NCI cancer cell panel [1], aurein 2.6 can serve as a starting point for dual-action peptide design, particularly where selectivity for cancer cell membranes over erythrocytes is a design objective, informed by the haemolysis data described above.

Application
Selection Property
Validation Focus
Gram-positive AMP SAR screening
Isoform-specific MIC profile
Concentration-response window and peptide consumption optimization
PEGylated membrane-lytic peptide design for MDR S. aureus research
PEGylated selectivity window
Haemolysis and antibacterial activity balance in model systems
Membrane biophysics and cooperativity studies
Cooperative membrane disruption behaviour
CD and MD simulation endpoints for peptide-peptide cooperativity
Dual-action anticancer peptide discovery (research)
Reported anticancer activity alongside antibacterial
Cancer cell panel selectivity screening and haemolysis context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurein 2.6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.